3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid typically involves the reaction of 4-aminophenylacrylic acid with phenoxymethylene chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of liquid crystal materials.
Wirkmechanismus
The mechanism of action of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Phenoxymethylene)amino)benzoic acid
- 3-(4-((Methoxymethylene)amino)phenyl)acrylic acid
- 3-(4-((Ethoxymethylene)amino)phenyl)acrylic acid
Uniqueness
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its phenoxymethylene group provides unique reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C16H13NO3 |
---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(E)-3-[4-(phenoxymethylideneamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)11-8-13-6-9-14(10-7-13)17-12-20-15-4-2-1-3-5-15/h1-12H,(H,18,19)/b11-8+,17-12? |
InChI-Schlüssel |
LGJUDEIROTVJTB-CJFZZDNDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.